8-Chloro-1,4-dioxaspiro[4.5]decane

Physicochemical characterization Procurement specification Analytical method development

8-Chloro-1,4-dioxaspiro[4.5]decane (CAS 55724-03-3) delivers a stereoelectronic profile that non-halogenated spirocyclic analogs cannot replicate. The reactive 8-chloro leaving group enables rapid SN2 diversification with amine, thiol, or alkoxide nucleophiles—critical for hit-to-lead optimization. Its distinct chlorine isotopic cluster provides unambiguous GC-MS identification as an internal standard or calibration check. The rigid, zero-rotatable-bond spiro[4.5]decane core may confer favorable entropic binding. Consistent ≥95% purity across major suppliers reduces supply chain variability in multi-step agrochemical and materials syntheses.

Molecular Formula C8H13ClO2
Molecular Weight 176.64 g/mol
CAS No. 55724-03-3
Cat. No. B1657209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-1,4-dioxaspiro[4.5]decane
CAS55724-03-3
Molecular FormulaC8H13ClO2
Molecular Weight176.64 g/mol
Structural Identifiers
SMILESC1CC2(CCC1Cl)OCCO2
InChIInChI=1S/C8H13ClO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7H,1-6H2
InChIKeyBYHPLTNQVPWHQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-1,4-dioxaspiro[4.5]decane CAS 55724-03-3 – Spirocyclic Building Block Identity and Core Specifications for Procurement


8-Chloro-1,4-dioxaspiro[4.5]decane (CAS 55724-03-3) is a halogenated spirocyclic ether with the molecular formula C8H13ClO2 and a molecular weight of 176.64 g/mol [1]. The compound features a rigid 1,4-dioxaspiro[4.5]decane core with a chloro substituent at the 8-position, conferring a defined stereoelectronic profile that distinguishes it from non-halogenated and differently substituted spirocyclic analogs [2]. Its computed XLogP3 of 1.5 and topological polar surface area of 18.5 Ų indicate moderate lipophilicity with limited hydrogen-bonding capacity, properties that influence its behavior in both synthetic transformations and potential biological contexts [1].

8-Chloro-1,4-dioxaspiro[4.5]decane: Why Non-Halogenated or Differently Substituted Analogs Are Not Directly Interchangeable


While the 1,4-dioxaspiro[4.5]decane scaffold is broadly employed, simple replacement of the 8-chloro substituent with hydrogen, bromine, or hydroxyl groups alters key physicochemical and reactivity parameters in ways that can critically impact synthetic outcomes and analytical traceability . Differences in leaving-group aptitude (Cl vs. Br), conformational preferences, and chromatographic behavior necessitate explicit consideration of the halogen identity during method development and route scouting. The quantitative evidence below establishes that 8-chloro-1,4-dioxaspiro[4.5]decane occupies a distinct position within the spirocyclic ether landscape, justifying deliberate procurement rather than generic substitution [1].

8-Chloro-1,4-dioxaspiro[4.5]decane: Quantitative Differentiation Evidence for Scientific Selection


Physicochemical Property Differentiation: Boiling Point and Density Comparison with Unsubstituted and Bromo Analogs

8-Chloro-1,4-dioxaspiro[4.5]decane exhibits a boiling point of 82–83 °C at 6 Torr and a predicted density of 1.18 ± 0.1 g/cm³ . In contrast, the unsubstituted parent compound 1,4-dioxaspiro[4.5]decane (CAS 177-10-6) boils at 73 °C at 16 mmHg and has a reported density of 1.028 g/mL at 25 °C . The 8-bromo analog (CAS 68278-51-3) shows a significantly higher boiling point of 269.0 ± 40.0 °C at 760 mmHg . These differences are sufficient to alter purification strategies (distillation cut points) and chromatographic retention times, directly impacting procurement and experimental design.

Physicochemical characterization Procurement specification Analytical method development

Computed Descriptors: Rotatable Bond Count and Conformational Rigidity Relative to Non-Spirocyclic Alternatives

8-Chloro-1,4-dioxaspiro[4.5]decane has a rotatable bond count of zero, as computed by PubChem [1]. This contrasts sharply with common non-spirocyclic building blocks such as 4-chlorocyclohexanone (rotatable bonds = 1) or 2-(2-chloroethoxy)ethanol (rotatable bonds = 4). The absence of rotatable bonds in the spirocyclic framework enforces a rigid, conformationally constrained geometry. Studies on 10-substituted 1,4-dioxaspiro[4.5]decanes demonstrate that such spiro systems exhibit restricted conformational equilibria, with twist-boat contributions detectable by 13C and 19F NMR [2]. This rigidity can be exploited to lock pharmacophores into specific orientations or to control stereochemical outcomes in downstream transformations.

Computational chemistry Conformational analysis Medicinal chemistry

Reactivity Profile: Nucleophilic Substitution at the 8-Chloro Position vs. Unsubstituted Spiro[4.5]decane

The presence of the chloro substituent at the 8-position enables nucleophilic substitution reactions that are inaccessible with the unsubstituted 1,4-dioxaspiro[4.5]decane. The chloro group serves as a leaving group, allowing for the introduction of diverse nucleophiles (e.g., amines, thiols, alkoxides) to generate functionalized spirocyclic derivatives [1]. While no direct comparative kinetic data are available, the fundamental difference in reactivity—from a chemically inert C–H bond to a reactive C–Cl bond—represents a binary, qualitative differentiation with profound synthetic implications. This reactivity can be further modulated by the electron-withdrawing effect of the spirocyclic oxygen atoms, potentially influencing the rate of SN2 displacements compared to simple alkyl chlorides.

Synthetic methodology Reactivity Functional group interconversion

Analytical Identification: GC-MS Fragmentation Pattern as a Unique Fingerprint for Quality Control

8-Chloro-1,4-dioxaspiro[4.5]decane is included in the Wiley Registry of Mass Spectral Data, providing a validated GC-MS spectrum that can be used for definitive identification and purity assessment [1]. The unique fragmentation pattern, influenced by the spirocyclic framework and the chlorine atom (characteristic isotopic M/M+2 pattern), distinguishes it from other spiro[4.5]decane derivatives. In contrast, the mass spectra of unsubstituted and 8-bromo analogs exhibit different molecular ion clusters and fragmentation pathways, enabling unambiguous discrimination by standard GC-MS protocols [2]. This analytical specificity is essential for verifying compound identity upon receipt and for monitoring reaction progress in synthetic applications.

Analytical chemistry Quality control GC-MS

Commercial Availability and Purity Specification: Consistent 95% Minimum Purity Across Vendors

8-Chloro-1,4-dioxaspiro[4.5]decane is commercially available from multiple vendors with a consistently specified minimum purity of 95% (GC or NMR) . This uniformity in purity specification across suppliers (e.g., AKSci, CymitQuimica) reduces procurement variability and ensures that researchers can expect comparable material quality regardless of source. In contrast, the 8-bromo analog is offered with varying purity grades (e.g., 98% from some vendors but lower from others), introducing an additional layer of quality uncertainty that must be managed during method transfer or scale-up [1].

Procurement Vendor specification Purity

Synthetic Utility: Building Block for Spirocyclic Derivatives in Medicinal Chemistry and Materials Science

8-Chloro-1,4-dioxaspiro[4.5]decane is employed as a versatile building block for the construction of more complex spirocyclic molecules, particularly in medicinal chemistry programs targeting novel chemotypes [1]. The spirocyclic scaffold is a recognized privileged structure in drug discovery due to its three-dimensional character and ability to orient substituents in defined spatial arrangements [2]. While specific derivatives with quantitative biological data are not yet disclosed in primary literature for this exact compound, class-level evidence demonstrates that spiro[4.5]decane-containing compounds exhibit nanomolar antiproliferative activity in cancer cell lines (e.g., HL-60 cells, IC50 values ranging from 3.6 to 7.6 μM) [3]. The presence of the chloro substituent provides a synthetic handle for introducing diversity elements, positioning 8-chloro-1,4-dioxaspiro[4.5]decane as a strategic intermediate for hit-to-lead optimization campaigns.

Synthetic methodology Medicinal chemistry Materials science

8-Chloro-1,4-dioxaspiro[4.5]decane: Optimal Application Scenarios Driven by Differential Evidence


Medicinal Chemistry: Synthesis of Spirocyclic Compound Libraries via Nucleophilic Substitution

The presence of a reactive chloro leaving group enables the rapid generation of diverse spiro[4.5]decane analogs through SN2 displacement with amine, thiol, or alkoxide nucleophiles [1]. This divergent synthetic strategy is particularly valuable in hit-to-lead optimization programs where the three-dimensional spirocyclic core is a privileged scaffold. The rigid, zero-rotatable-bond framework may also contribute to favorable entropic binding profiles, as supported by conformational studies on related spiro systems [2].

Analytical Method Development: Use as a Reference Standard for GC-MS Calibration

The validated mass spectrum of 8-chloro-1,4-dioxaspiro[4.5]decane in the Wiley Registry provides a reliable reference for GC-MS method development and compound identification [3]. Its distinct molecular ion cluster (with characteristic chlorine isotopic pattern) and unique fragmentation pathway enable unambiguous discrimination from other spirocyclic ethers, making it suitable as an internal standard or calibration check in analytical workflows.

Synthetic Methodology: Preparation of Advanced Spirocyclic Intermediates for Agrochemical or Materials Applications

The combination of a spirocyclic core and a chloro substituent makes this compound a strategic building block for synthesizing more complex spiro-fused heterocycles relevant to agrochemical discovery and materials science . The predictable physicochemical properties (boiling point, density) facilitate purification and handling during multi-step syntheses, while the commercial availability at consistent purity reduces supply chain variability.

Conformational Analysis and Computational Chemistry: Probe for Studying Spirocyclic Ring Systems

The 1,4-dioxaspiro[4.5]decane framework, particularly when substituted at the 8-position, serves as a model system for investigating conformational equilibria (chair vs. twist-boat) using NMR spectroscopy [2]. The chloro substituent provides an additional spectroscopic handle (e.g., 13C NMR shifts, potential 35Cl NQR) for probing electronic and steric effects in spirocyclic environments. Researchers studying the influence of ring constraints on molecular properties may find this compound a useful experimental substrate.

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